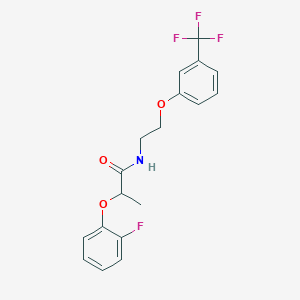![molecular formula C21H12Cl2N2O3S B2576592 7-氯-1-(3-氯苯基)-6-甲基-2-(噻唑-2-基)-1,2-二氢色烯[2,3-c]吡咯-3,9-二酮 CAS No. 886163-05-9](/img/new.no-structure.jpg)
7-氯-1-(3-氯苯基)-6-甲基-2-(噻唑-2-基)-1,2-二氢色烯[2,3-c]吡咯-3,9-二酮
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
7-Chloro-1-(3-chlorophenyl)-6-methyl-2-(thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a useful research compound. Its molecular formula is C21H12Cl2N2O3S and its molecular weight is 443.3. The purity is usually 95%.
BenchChem offers high-quality 7-Chloro-1-(3-chlorophenyl)-6-methyl-2-(thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 7-Chloro-1-(3-chlorophenyl)-6-methyl-2-(thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
7-氯-1-(3-氯苯基)-6-甲基-2-(噻唑-2-基)-1,2-二氢色烯[2,3-c]吡咯-3,9-二酮的综合分析
该化合物,7-氯-1-(3-氯苯基)-6-甲基-2-(噻唑-2-基)-1,2-二氢色烯[2,3-c]吡咯-3,9-二酮,是一个复杂的分子,由于存在噻唑环,它可能在科学研究中具有多种应用。 噻唑衍生物以其多样的生物活性而闻名,可以在科学研究的不同领域加以利用 .
抗氧化剂研究:噻唑衍生物表现出显著的抗氧化性能。该化合物可用于研究氧化应激相关疾病以及抗氧化疗法的开发。
镇痛药开发:研究表明,噻唑衍生物可以作为镇痛药 。该化合物可应用于合成和测试新的止痛药物。
抗炎应用:由于噻唑化合物的抗炎活性 ,该特定分子在研究针对炎症相关疾病的治疗方法方面可能具有价值。
抗菌和抗真菌研究:该化合物的噻唑成分表明其在开发抗菌和抗真菌剂方面的潜在用途,因为噻唑在这些领域一直很有效 .
抗病毒研究:噻唑衍生物已用于抗病毒药物的开发 。该化合物可能有助于研究针对病毒感染的新疗法。
利尿特性:该化合物的噻唑环可能具有利尿特性,使其在研究促进利尿作用的药物方面有用 .
抗惊厥研究:噻唑衍生物已显示出作为抗惊厥剂的希望 。该化合物可以探索其在癫痫治疗研究中的潜力。
神经保护研究:鉴于一些噻唑衍生物的神经保护能力 ,该化合物可能被研究其在神经退行性疾病中的潜在益处。
每个应用都代表了一个独特的学习领域,该化合物可能在这些领域产生重大影响。进一步的研究和实验将是必要的,以充分了解和利用该化合物在这些领域的潜力。 噻唑环作为独立部分的多功能性促进了各种药物和生物活性剂的开发,使其成为药物化学研究的重要目标 .
作用机制
Target of Action
Thiazole derivatives, which this compound is a part of, have been found to interact with a wide range of biological targets, including enzymes and receptors .
Mode of Action
Thiazole derivatives are known to interact with their targets in various ways, potentially leading to changes in cellular function .
Biochemical Pathways
Thiazole derivatives have been found to influence a variety of biochemical pathways, potentially leading to various downstream effects .
Result of Action
Thiazole derivatives have been associated with a range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .
生化分析
Biochemical Properties
7-Chloro-1-(3-chlorophenyl)-6-methyl-2-(thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, the thiazole ring in the compound is known for its ability to participate in electron transfer reactions, which can affect the activity of enzymes involved in oxidative stress responses . Additionally, the compound’s interaction with proteins such as cytochrome P450 enzymes can lead to modifications in metabolic pathways .
Cellular Effects
The effects of 7-Chloro-1-(3-chlorophenyl)-6-methyl-2-(thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione on cellular processes are profound. It has been observed to influence cell signaling pathways, particularly those involved in inflammation and apoptosis . The compound can modulate gene expression by interacting with transcription factors, leading to changes in the expression of genes related to cell survival and proliferation . Furthermore, it affects cellular metabolism by altering the activity of key metabolic enzymes .
Molecular Mechanism
At the molecular level, 7-Chloro-1-(3-chlorophenyl)-6-methyl-2-(thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione exerts its effects through several mechanisms. It binds to specific biomolecules, such as DNA and proteins, leading to changes in their structure and function . The compound can inhibit or activate enzymes by binding to their active sites, thereby affecting their catalytic activity . Additionally, it can induce changes in gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
The temporal effects of 7-Chloro-1-(3-chlorophenyl)-6-methyl-2-(thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione in laboratory settings have been studied extensively. The compound is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light and heat . Long-term studies have shown that the compound can have sustained effects on cellular function, including prolonged changes in gene expression and enzyme activity .
Dosage Effects in Animal Models
In animal models, the effects of 7-Chloro-1-(3-chlorophenyl)-6-methyl-2-(thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione vary with dosage. At low doses, the compound has been observed to have beneficial effects, such as reducing inflammation and promoting cell survival . At higher doses, it can exhibit toxic effects, including cell death and organ damage . These threshold effects highlight the importance of careful dosage control in experimental settings .
Metabolic Pathways
7-Chloro-1-(3-chlorophenyl)-6-methyl-2-(thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a crucial role in its metabolism . The compound can affect metabolic flux by altering the activity of these enzymes, leading to changes in the levels of various metabolites . Additionally, it can influence the synthesis and degradation of key biomolecules, further impacting metabolic pathways .
Transport and Distribution
The transport and distribution of 7-Chloro-1-(3-chlorophenyl)-6-methyl-2-(thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione within cells and tissues are mediated by specific transporters and binding proteins . The compound can accumulate in certain cellular compartments, such as the mitochondria and nucleus, where it exerts its effects . Its distribution is influenced by factors such as its lipophilicity and the presence of specific binding sites on cellular proteins .
Subcellular Localization
The subcellular localization of 7-Chloro-1-(3-chlorophenyl)-6-methyl-2-(thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is critical for its activity and function. The compound is primarily localized in the mitochondria and nucleus, where it can interact with key biomolecules involved in energy production and gene regulation . Post-translational modifications, such as phosphorylation and acetylation, can influence its localization and activity by directing it to specific subcellular compartments .
属性
CAS 编号 |
886163-05-9 |
|---|---|
分子式 |
C21H12Cl2N2O3S |
分子量 |
443.3 |
IUPAC 名称 |
7-chloro-1-(3-chlorophenyl)-6-methyl-2-(1,3-thiazol-2-yl)-1H-chromeno[2,3-c]pyrrole-3,9-dione |
InChI |
InChI=1S/C21H12Cl2N2O3S/c1-10-7-15-13(9-14(10)23)18(26)16-17(11-3-2-4-12(22)8-11)25(20(27)19(16)28-15)21-24-5-6-29-21/h2-9,17H,1H3 |
InChI 键 |
VSOJBSCXKKZVPS-UHFFFAOYSA-N |
SMILES |
CC1=CC2=C(C=C1Cl)C(=O)C3=C(O2)C(=O)N(C3C4=CC(=CC=C4)Cl)C5=NC=CS5 |
溶解度 |
not available |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-((3-ethyl-6-methyl-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(4-ethylphenyl)acetamide](/img/structure/B2576511.png)
![Rel-(3aR,6aS)-4,4-difluorooctahydrocyclopenta[c]pyrrole hydrochloride](/img/structure/B2576513.png)
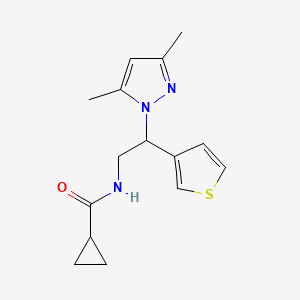
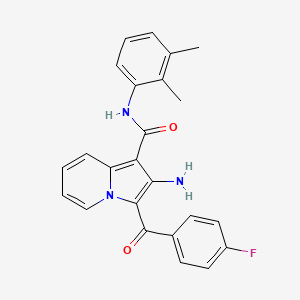
![3-(benzenesulfonyl)-N-{[5-(thiophen-2-yl)furan-2-yl]methyl}propanamide](/img/structure/B2576516.png)
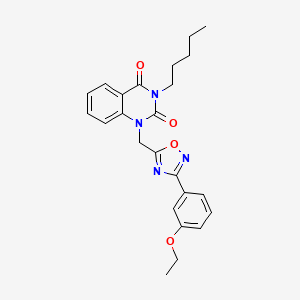
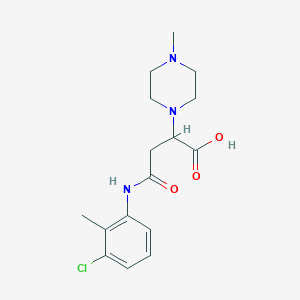
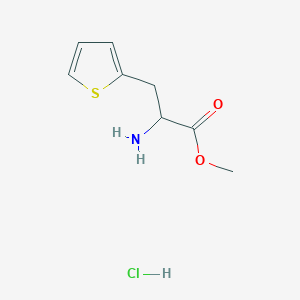
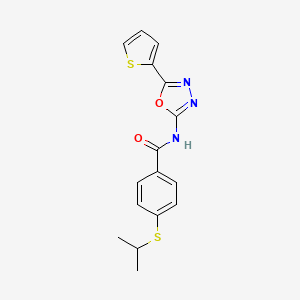
![N-(3,5-dimethoxyphenyl)-2-((3-isopentyl-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2576528.png)
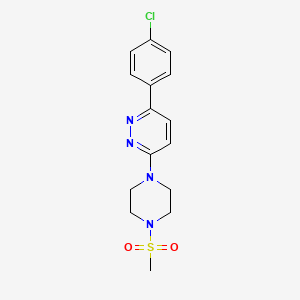
![Methyl 2-(3,9-dimethyl-6,8-dioxo-7-prop-2-enyl-4H-purino[8,7-c][1,2,4]triazin-1-yl)acetate](/img/structure/B2576531.png)
